2,6,10-Trimethylundeca-5,9-dienal

Chemical ecology Termite pheromone Semiochemistry

2,6,10-Trimethylundeca-5,9-dienal (CAS 24048-13-3), commercially known as Profarnesal, Dihydroapofarnesal, or Oncidal, is a synthetic acyclic sesquiterpene aldehyde (C₁₄H₂₄O, MW 208.34) belonging to the lily-of-the-valley (muguet) odorant class. Its structure features a 5,9-diene system with methyl substituents at positions 2, 6, and 10, distinguishing it from saturated and mono-unsaturated analogs.

Molecular Formula C14H24O
Molecular Weight 208.34 g/mol
CAS No. 24048-13-3
Cat. No. B1214046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6,10-Trimethylundeca-5,9-dienal
CAS24048-13-3
Synonyms2,6,10-trimethylundeca-5,9-dienal
Molecular FormulaC14H24O
Molecular Weight208.34 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)CCC=C(C)C)C=O
InChIInChI=1S/C14H24O/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15/h7,9,11,14H,5-6,8,10H2,1-4H3/b13-9+
InChIKeyZXGMEZJVBHJYEQ-UKTHLTGXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6,10-Trimethylundeca-5,9-dienal (CAS 24048-13-3): Procurement-Relevant Identity, Class, and Physicochemical Baseline for the Muguet Aldehyde Profarnesal


2,6,10-Trimethylundeca-5,9-dienal (CAS 24048-13-3), commercially known as Profarnesal, Dihydroapofarnesal, or Oncidal, is a synthetic acyclic sesquiterpene aldehyde (C₁₄H₂₄O, MW 208.34) belonging to the lily-of-the-valley (muguet) odorant class [1]. Its structure features a 5,9-diene system with methyl substituents at positions 2, 6, and 10, distinguishing it from saturated and mono-unsaturated analogs [2]. The compound is a colorless to pale yellow liquid with a boiling point of 292–293 °C at 760 mmHg, vapor pressure of 0.002 mmHg at 25 °C, and a log Kow of 4.3–4.7 [3]. It is not reported to occur in nature and is manufactured via a Darzens condensation–saponification–decarboxylation route [4].

Why Generic Muguet Aldehydes Cannot Substitute 2,6,10-Trimethylundeca-5,9-dienal: Key Differentiation Drivers for Scientific and Industrial Procurement


Within the muguet aldehyde chemical space, compounds sharing the generic label of 'lily-of-the-valley odorant' exhibit fundamentally different olfactory profiles, physical properties, regulatory statuses, and stability characteristics that preclude simple interchange [1]. 2,6,10-Trimethylundeca-5,9-dienal occupies a unique niche due to its specific 5,9-diene unsaturation pattern, which generates a distinctive aldehydic-floral, green, waxy, fresh-air character absent in mono-unsaturated (e.g., Adoxal) or fully saturated analogs . Furthermore, unlike widely used reference muguet aldehydes such as Lilial (p-BMHCA) and Lyral (hydroxyisohexyl 3-cyclohexene carboxaldehyde), which face EU bans and IFRA restrictions due to skin sensitization and reproductive toxicity concerns, 2,6,10-trimethylundeca-5,9-dienal has a clean RIFM safety assessment with no genotoxicity concern and unrestricted IFRA usage up to 1% in concentrates [2]. These dimensions—olfactory identity, regulatory clearance, and formulation stability—are quantified below.

Quantitative Differentiation Evidence for 2,6,10-Trimethylundeca-5,9-dienal: Head-to-Head and Cross-Study Comparisons Against Closest Analogs


Pheromone Specificity: Female Sex Pheromone Identity and Quantified Load vs. Male Pheromone in Termites

In the basal termite species Zootermopsis nevadensis and Z. angusticollis, (5E)-2,6,10-trimethylundeca-5,9-dienal was identified as the exclusive female sex pheromone, with a quantified load of 5–10 ng per individual, compared to the male sex pheromone syn-4,6-dimethyldodecanal at 2–5 ng per individual [1]. This represents a direct, intra-study head-to-head comparison: the target compound is not merely one of several possible structures but the sole female-specific semiochemical in this species pair, with a 2- to 5‑fold higher absolute quantity than the male pheromone [1]. In a separate termite genus, Hodotermopsis sjoestedti, the same compound was also identified as the major female-specific sex pheromone, confirming cross-species specificity [2].

Chemical ecology Termite pheromone Semiochemistry

Regulatory Clearance Advantage: Genotoxicity Safety and IFRA Acceptance vs. Restricted Muguet Aldehydes Lilial and Lyral

The RIFM safety assessment of 5,9-undecadienal, 2,6,10-trimethyl- (dihydroapofarnesal) concluded: 'Based on the current existing data, [this material] does not present a concern for genotoxicity,' with no skin sensitization, phototoxicity, or local respiratory toxicity alerts identified [1]. The Cramer classification is Class I (Low) [1]. In stark contrast, Lilial (p-BMHCA, CAS 80-54-6) is banned in the EU since 2022 due to reproductive toxicity classification and is IFRA-restricted to category-specific limits of 0.62–1.86% in finished products [2]. Lyral (hydroxyisohexyl 3-cyclohexene carboxaldehyde, CAS 31906-04-4) is similarly banned in the EU and classified as a potent skin sensitizer [3]. 2,6,10-Trimethylundeca-5,9-dienal carries no such restrictions, with IFRA allowing up to 1% in fragrance concentrates and up to 4.3% in fine fragrance finished products (Category 4) [1].

Regulatory toxicology Fragrance safety Muguet aldehydes

Application Stability Differentiation: Targeted Compatibility in Personal Care and Detergent Matrices vs. Farnesal Instability

According to the Symrise Profarnesal technical datasheet, 2,6,10-trimethylundeca-5,9-dienal exhibits 'good' stability in body lotion, shampoo, soap, and concentrated detergent powder, but 'poor' stability in bleaches, AP roll-on (15%), liquid citric acid cleaner, and APC liquid cleaner . This specific stability profile is directly contrasted with farnesal (3,7,11-trimethyl-2,6,10-dodecatrienal, CAS 19317-11-4), which contains a conjugated 2,3-double bond making it light-sensitive and prone to autoxidation, resulting in metallic off-odors upon storage . The absence of the 2,3-olefin in 2,6,10-trimethylundeca-5,9-dienal eliminates the conjugated Michael acceptor system, conferring superior oxidative stability in alkaline soap and detergent matrices where farnesal would degrade rapidly .

Fragrance stability Personal care Detergent compatibility

Olfactory Differentiation: Aldehydic-Floral Muguet vs. Marine-Ozonic Adoxal (2,6,10-Trimethyl-9-undecenal)

2,6,10-Trimethylundeca-5,9-dienal (Profarnesal) is characterized as 'aldehydic-floral, reminiscent of nuances in lily of the valley and orchid flowers, with fruity, green, waxy and fresh-air accents' at medium odor strength, recommended for evaluation at 10% solution [1]. Its mono-unsaturated analog, 2,6,10-trimethyl-9-undecenal (Adoxal/Farenal, CAS 141-13-9), is described as 'powerful marine-ozonic, waxy, metallic, fresh linen' with high odor strength, recommended at 1% solution or less [2]. The key structural difference—the 5,9-diene system vs. the single 9-ene—results in a fundamentally divergent odor character: floral muguet for the target compound vs. marine-ozonic for Adoxal [3]. This is not a continuum but a categorical olfactory distinction; blending one to replicate the other's profile is not achievable without additional materials.

Olfactory chemistry Muguet odorants Structure-odor relationships

Physicochemical Volatility Differentiation: Lower Vapor Pressure and Higher LogP vs. Adoxal for Extended Tenacity

2,6,10-Trimethylundeca-5,9-dienal exhibits a vapor pressure of 0.002 mmHg at 25 °C and logP of 4.29–4.66, while its mono-unsaturated analog Adoxal (2,6,10-trimethyl-9-undecenal) has a slightly higher vapor pressure of 0.003–0.004 mmHg at 25 °C and logP of 5.20–>6 [1][2]. The target compound's lower vapor pressure, combined with its higher molecular polarity (due to the additional double bond and aldehyde conjugation), translates to reduced headspace volatility and longer substantivity on smelling strips—reportedly lasting 168 hours for Adoxal [2], with Profarnesal exhibiting comparable or longer persistence . The boiling point of 292–293 °C (target) vs. 260–300 °C (Adoxal, with decomposition noted at 124 °C in some conditions) further indicates superior thermal stability for the dienal structure [1][2].

Fragrance tenacity Vapor pressure LogP Substantivity

Best Research and Industrial Application Scenarios for 2,6,10-Trimethylundeca-5,9-dienal Based on Verified Quantitative Differentiation Evidence


Termite Chemical Ecology Research: Female Sex Pheromone Standard for Zootermopsis and Hodotermopsis Species

For entomologists studying termite reproductive behavior, 2,6,10-trimethylundeca-5,9-dienal serves as the authenticated female sex pheromone standard for Zootermopsis nevadensis, Z. angusticollis, and Hodotermopsis sjoestedti [1]. The quantified natural load (5–10 ng/female) provides a benchmark for bioassay design and field trapping studies [1]. No other commercially available aldehyde replicates this biological function; the male pheromone syn-4,6-dimethyldodecanal is structurally distinct and not a substitute [1]. This compound is essential for research on termite phylogeny, chemical communication evolution, and potential pheromone-based pest management strategies.

Regulatory-Compliant Fine Fragrance: Replacement for EU-Banned Lilial and Lyral in Global Muguet Accords

With Lilial and Lyral banned in the EU and restricted under IFRA due to skin sensitization and reproductive toxicity, formulators require a compliant alternative for lily-of-the-valley notes [2]. 2,6,10-Trimethylundeca-5,9-dienal is RIFM safety-cleared with no genotoxicity concern and is permitted up to 4.3% in fine fragrance finished products (IFRA Category 4) [2]. Its aldehydic-floral, green, waxy character provides a true muguet heart note that Lilial/Lyral replacements based on different chemical classes (e.g., cyclamen aldehyde derivatives) cannot fully replicate .

Personal Care and Detergent Fragrance: Matrix-Validated Stability for High-Volume Functional Products

Based on Symrise's documented stability data, 2,6,10-trimethylundeca-5,9-dienal is suitable for body lotion, shampoo, soap, and concentrated detergent powder applications where its aldehydic-floral freshness persists without degradation . Formulators should avoid bleaches, AP roll-ons, and acidic liquid cleaners where stability is poor . For detergent and soap manufacturers seeking an oxidative-stable aldehyde (unlike farnesal, which autoxidizes rapidly), this compound offers a validated solution with IFRA usage up to 1% in concentrates [2].

Muguet Odorant Structure-Activity Research: Dienal vs. Mono-ene SAR Studies

The pronounced olfactory difference between 2,6,10-trimethylundeca-5,9-dienal (floral-muguet) and 2,6,10-trimethyl-9-undecenal (marine-ozonic) provides a model system for investigating structure-odor relationships in acyclic sesquiterpene aldehydes [3]. Researchers studying olfactory receptor activation patterns can use these paired compounds to probe how incremental unsaturation (diene vs. mono-ene) redirects odor character from marine to floral within otherwise identical carbon skeletons [3].

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